Cas no 60610-13-1 (Quinazolin-2(1H)-one hydrochloride)

Quinazolin-2(1H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 喹唑啉-2(1H)-酮盐酸盐
- Quinazolin-2(1H)-one hydrochloride
- 1H-quinazolin-2-one;hydrochloride
- Quinazolin-2(1H)-onehydrochloride
- 1,2-dihydroquinazolin-2-one hydrochloride
- SCHEMBL10501322
- 60610-13-1
-
- Inchi: 1S/C8H6N2O.ClH/c11-8-9-5-6-3-1-2-4-7(6)10-8;/h1-5H,(H,9,10,11);1H
- InChI Key: MKLDLMXFDMZYAD-UHFFFAOYSA-N
- SMILES: Cl[H].O=C1N=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
Computed Properties
- Exact Mass: 182.0246905g/mol
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
Quinazolin-2(1H)-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142184-1g |
quinazolin-2(1H)-one hydrochloride |
60610-13-1 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A189011583-1g |
Quinazolin-2(1H)-one hydrochloride |
60610-13-1 | 95% | 1g |
$534.60 | 2023-09-01 | |
Chemenu | CM142184-1g |
quinazolin-2(1H)-one hydrochloride |
60610-13-1 | 95% | 1g |
$574 | 2021-08-05 |
Quinazolin-2(1H)-one hydrochloride Related Literature
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on Quinazolin-2(1H)-one hydrochloride
Quinazolin-2(1H)-one Hydrochloride: A Comprehensive Overview
Quinazolin-2(1H)-one hydrochloride, with the CAS number 60610-13-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinazolinone class, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The structure of Quinazolin-2(1H)-one hydrochloride consists of a quinazoline ring system with a ketone group at position 2 and a hydrochloride counterion, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the importance of Quinazolin-2(1H)-one hydrochloride in the development of anticancer agents. Researchers have explored its ability to inhibit key enzymes and pathways involved in cancer cell proliferation and survival. For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of Quinazolin-2(1H)-one hydrochloride can selectively target and inhibit the activity of certain kinases, which are often overexpressed in various types of cancers. This finding underscores the potential of this compound as a lead molecule for developing novel anti-cancer therapies.
In addition to its therapeutic applications, Quinazolin-2(1H)-one hydrochloride has also been investigated for its role in neuroprotective agents. A 2023 research article in *Journal of Medicinal Chemistry* reported that this compound exhibits potent antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study further suggested that the quinazolinone core of Quinazolin-2(1H)-one hydrochloride plays a critical role in its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
The synthesis of Quinazolin-2(1H)-one hydrochloride has also been a topic of recent research. Traditional methods involve multi-step reactions, but advancements in catalytic chemistry have enabled more efficient and environmentally friendly approaches. For example, a 2023 paper in *Green Chemistry* described a microwave-assisted synthesis route that significantly reduces reaction time and enhances yield compared to conventional methods. This development is particularly important for scaling up production to meet the growing demand for this compound in both academic and industrial settings.
Beyond its direct applications, Quinazolin-2(1H)-one hydrochloride serves as a valuable tool for studying fundamental chemical reactions. Its reactivity under various conditions has been exploited to develop new synthetic methodologies. For instance, researchers have utilized this compound as a precursor for constructing complex heterocyclic frameworks, which are essential components of many bioactive molecules.
In conclusion, Quinazolin-2(1H)-one hydrochloride (CAS No: 60610-13-1) is a multifaceted compound with promising applications in drug discovery and chemical synthesis. Its unique structure and versatile reactivity make it an invaluable asset for scientists across various disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern medicine and chemistry.
60610-13-1 (Quinazolin-2(1H)-one hydrochloride) Related Products
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)



